molecular formula C12H17N3O2S2 B2959304 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1428367-42-3

1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2959304
CAS No.: 1428367-42-3
M. Wt: 299.41
InChI Key: TXBOOSNEVLCVEK-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group. The presence of the thiophene ring adds to its chemical complexity and potential reactivity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

    Incorporation of the Thiophene Ring: The final step involves the alkylation of the sulfonamide with a thiophene derivative, typically using a suitable alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Methyl iodide, ethyl bromide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-trimethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
  • 1,3,5-trimethyl-N-(2-(furan-3-yl)ethyl)-1H-pyrazole-4-sulfonamide
  • 1,3,5-trimethyl-N-(2-(pyridin-3-yl)ethyl)-1H-pyrazole-4-sulfonamide

Uniqueness

Compared to similar compounds, 1,3,5-trimethyl-N-(2-(thiophen-3-yl)ethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure may result in distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,3,5-trimethyl-N-(2-thiophen-3-ylethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-12(10(2)15(3)14-9)19(16,17)13-6-4-11-5-7-18-8-11/h5,7-8,13H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBOOSNEVLCVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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